2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide
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Description
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C23H25N3O6S and its molecular weight is 471.53. The purity is usually 95%.
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Biological Activity
The compound 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide , hereafter referred to as Compound A , is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with Compound A, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
Compound A features a complex structure characterized by the following components:
- Oxadiazole ring : Known for its diverse biological activities.
- Benzofuran moiety : Associated with various pharmacological effects.
- Sulfonamide group : Often linked to antibacterial properties.
The molecular formula of Compound A is C18H22N4O5S, with a molecular weight of approximately 398.45 g/mol.
The biological activity of Compound A can be attributed to several mechanisms:
- Anticancer Activity : Preliminary studies suggest that Compound A exhibits cytotoxic effects against various cancer cell lines. The oxadiazole moiety is known to interact with cellular targets involved in apoptosis and cell cycle regulation.
- Antimicrobial Properties : The sulfonamide component may contribute to antimicrobial activity by inhibiting bacterial folic acid synthesis, a mechanism common among sulfonamide drugs.
- Anti-inflammatory Effects : The benzofuran structure is often linked to anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Cytotoxicity Assays
In vitro assays have been conducted using various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
Results indicated that Compound A has an IC50 value in the low micromolar range for these cell lines, suggesting significant anticancer potential compared to standard chemotherapeutic agents such as doxorubicin.
Antimicrobial Activity
Compound A was tested against both Gram-positive and Gram-negative bacteria using the disk diffusion method. The results showed notable inhibition zones, indicating effective antimicrobial activity.
Bacterial Strain | Zone of Inhibition (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 12 | |
Pseudomonas aeruginosa | 10 |
Study on Anticancer Efficacy
A recent study published in a peer-reviewed journal evaluated the anticancer efficacy of Compound A in vivo using a xenograft model of human breast cancer. The study reported a significant reduction in tumor volume after treatment with Compound A compared to the control group. Histological analysis revealed increased apoptosis in tumor tissues treated with Compound A.
Study on Antimicrobial Properties
Another investigation focused on the antimicrobial effects of Compound A against multidrug-resistant strains of bacteria. The study demonstrated that Compound A retained activity against strains resistant to conventional antibiotics, highlighting its potential as a new therapeutic agent.
Properties
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6S/c1-6-26(7-2)33(27,28)16-9-11-18-17(13-16)14(3)21(31-18)23-24-22(25-32-23)15-8-10-19(29-4)20(12-15)30-5/h8-13H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQAQHLSFBWOIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC(=C2C)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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